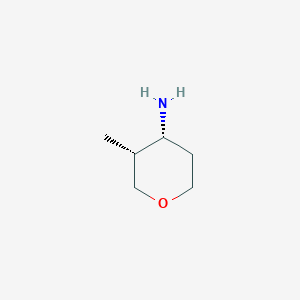![molecular formula C8H9BrO2S B3040069 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane CAS No. 152538-51-7](/img/structure/B3040069.png)
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane
Overview
Description
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based analogs have been studied for their anticancer activities, targeting both VEGFR-2 and EGFR tyrosine kinases .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some thiophene-based compounds have been shown to inhibit VEGFR-2 and EGFR tyrosine kinases, which are key players in cancer cell proliferation and survival .
Biochemical Pathways
Given the potential anticancer activity of some thiophene derivatives, it can be inferred that these compounds may affect pathways related to cell proliferation, apoptosis, and angiogenesis .
Result of Action
Based on the known effects of some thiophene derivatives, it can be inferred that these compounds may have potential anticancer effects, possibly through the inhibition of key tyrosine kinases .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane in lab experiments include its ease of synthesis, high purity, and potential for use in the synthesis of other compounds. However, the compound has some limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the study of 2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane. These include:
1. Further exploration of the compound's potential as a building block for the synthesis of other compounds with potential biological activity.
2. Investigation of the compound's mechanism of action and its interactions with biological targets.
3. Development of new synthetic routes for the compound and its derivatives.
4. Investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
5. Examination of the compound's potential use in the development of new materials, such as polymers and catalysts.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Scientific Research Applications
2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane has shown promising results in various scientific research applications. It has been studied for its potential use as a building block for the synthesis of other compounds with potential biological activity. The compound has also been studied for its potential use as a ligand in coordination chemistry.
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-8(10-2-3-11-8)7-4-6(9)5-12-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQSBZJYOVSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

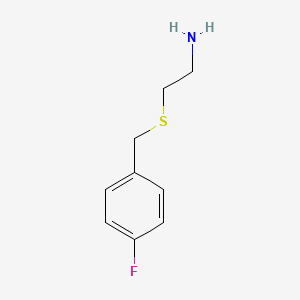
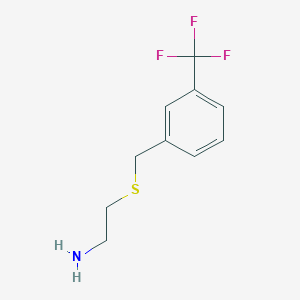
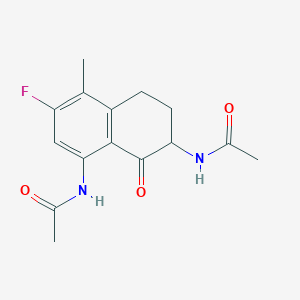

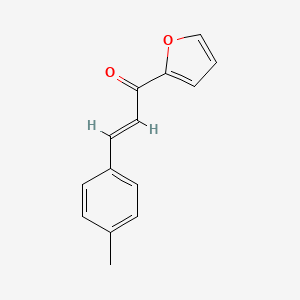
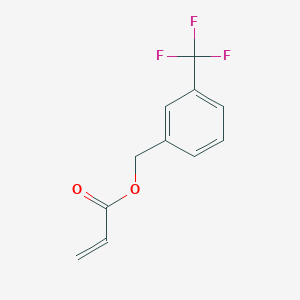

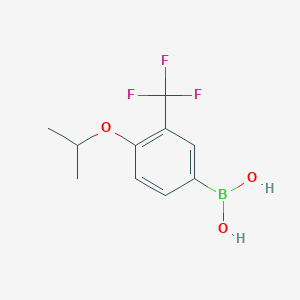

![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)


